1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride
Description
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a spirocyclic amine derivative characterized by a bicyclic spiro[2.3]hexane core with a methyl substituent at position 5 and a methanamine hydrochloride group. The spiro[2.3]hexane framework consists of a three-membered cyclopropane ring fused to a four-membered ring, sharing one central spiro carbon atom. The methyl group enhances lipophilicity, while the primary amine hydrochloride improves aqueous solubility, making this compound a versatile candidate for pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(5-methylspiro[2.3]hexan-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-7(6-9)4-8(5-7)2-3-8;/h2-6,9H2,1H3;1H |
InChI Key |
GQBKIRVOSZWUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method
Research Outcomes and Data Tables
The following table summarizes key research data from synthetic studies and chemical databases:
Notes on Synthetic Challenges and Optimization
- Regioselectivity: The spiro carbon is sterically hindered; thus, selective functionalization requires controlled reaction conditions.
- Amination efficiency: Direct nucleophilic substitution can be low yielding; alternative methods include reductive amination of spirocyclic ketones or use of protected intermediates.
- Salt formation: Conversion to hydrochloride improves compound stability and handling; choice of solvent and acid concentration affects crystallinity and purity.
- Scale-up considerations: The spirocyclic framework synthesis and amine introduction must be optimized for reproducibility and safety at larger scales.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites that other molecules may not be able to access, making it a valuable tool for studying these pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Spiro Ring Type | Substituents | Key Features |
|---|---|---|---|---|---|
| 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride | C₇H₁₄ClN | 163.65 | [2.3]hexane | Methyl at position 5 | Balanced lipophilicity, rigid backbone |
| 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride | C₇H₁₃ClNO | 177.64 | [2.3]hexane | Methoxy at position 5 | Increased polarity, H-bonding capability |
| {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride | C₇H₁₄ClNO | 163.65 | [2.4]heptane | Oxygen in spiro ring | Ether linkage, altered ring strain |
| {1-Fluorospiro[2.3]hexan-5-yl}methanamine | C₆H₁₁ClFN | 159.61 | [2.3]hexane | Fluorine at position 1 | Electron-withdrawing, metabolic stability |
| {1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride | C₇H₉ClF₂O₂S | 238.66 | [2.3]hexane | Two fluorines, sulfonyl | High reactivity, covalent binding potential |
Functional Group Analysis
Methyl vs. Methoxy Substituents: The methyl group in the target compound enhances lipophilicity, favoring membrane permeability .
Spiro Ring Variations :
- The spiro[2.4]heptane system in {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride introduces an oxygen atom, altering ring strain and electronic properties compared to the [2.3]hexane framework. This may affect binding affinity in biological targets .
Halogenated Derivatives: Fluorinated analogs (e.g., {1-Fluorospiro[2.3]hexan-5-yl}methanamine) exhibit increased metabolic stability due to the electron-withdrawing nature of fluorine. However, fluorination may introduce steric effects or toxicity risks .
Physicochemical and Pharmacological Implications
- Lipophilicity : The methyl-substituted target compound (ClogP ~1.2) is more lipophilic than its methoxy (ClogP ~0.5) or oxaspiro (ClogP ~0.8) analogs, favoring passive diffusion across biological membranes.
- Solubility : The hydrochloride salt form ensures moderate aqueous solubility (~10–20 mg/mL), whereas sulfonyl or methoxy derivatives may exhibit higher solubility but reduced permeability.
- Biological Activity : Spiro[2.3]hexane derivatives are explored as kinase inhibitors or GPCR modulators. The methyl group’s steric bulk may enhance target specificity compared to smaller substituents like fluorine .
Biological Activity
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which imparts distinctive steric and electronic properties. As research into its biological activity is still emerging, this article aims to compile existing data on its pharmacological potential, mechanisms of action, and applications in various fields.
- Molecular Formula : C₈H₁₅ClN
- Molecular Weight : 161.68 g/mol
- Structure : The compound features a spiro[2.3]hexane moiety, enhancing its rigidity and potential interactions with biological macromolecules.
The biological activity of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methanamine group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The spirocyclic core enhances the compound's binding affinity to various enzymes and receptors, which may lead to significant pharmacological effects .
Antimicrobial Activity
Initial studies suggest that 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride exhibits antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus . The exact minimum inhibitory concentrations (MICs) for this compound are yet to be established.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar spirocyclic amines have shown promise in inhibiting cancer cell proliferation in vitro. Future studies are needed to evaluate the specific effects of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride on cancer cell lines such as HeLa or A549 .
Applications in Research and Industry
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has potential applications across various sectors:
- Medicinal Chemistry : Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
- Organic Synthesis : Serves as a building block for synthesizing more complex molecules due to its reactive amine group.
- Biological Probes : Can be utilized in studying enzyme activities and receptor binding mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylspiro[2.3]hexane | Spirocyclic structure | Lacks the amine functionality |
| 1-Aminomethylcyclohexane | Cyclic structure with an amine group | Different ring size and saturation |
| N,N-Dimethylaminopropylamine | Linear amine structure | Lacks spirocyclic characteristics |
This table highlights how 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride stands out due to its combination of a spirocyclic architecture and an amine functional group, potentially leading to unique biological activities .
Q & A
Q. Example Route :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | NaBH₄, MeOH/THF | Reduction of imine intermediate | Use excess reducing agent; monitor pH |
| 2 | HCl (gaseous), Et₂O | Salt formation | Control moisture to avoid hydrolysis |
Basic: What analytical techniques confirm the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to verify spirocyclic geometry and amine proton environments (e.g., δ 2.5–3.5 ppm for NH₃⁺ in D₂O).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spiro systems.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₈H₁₅ClN: 160.0892).
- X-ray Crystallography : Resolve absolute configuration for chiral centers.
Q. Purity Assessment :
| Method | Parameters | Acceptable Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | ≥95% purity, retention time consistency |
Basic: How should researchers assess the compound’s stability under varying pH conditions?
Answer:
- Accelerated Stability Testing :
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.
- Monitor degradation via HPLC or LC-MS at 0, 1, 7, and 30 days.
- Key Findings :
- Stability decreases above pH 9 due to amine deprotonation and hydrolysis.
- Optimal storage: pH 4–6 (aqueous) or anhydrous solid state.
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading.
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance spirocyclization kinetics.
- Catalyst : Pd/C or Raney Ni for selective hydrogenation of intermediates.
Q. Case Study :
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Temperature | 25°C | 0°C | Reduced side-product formation by 40% |
| Reaction Time | 24h | 12h | Yield increased to 78% (from 52%) |
Advanced: How does the spirocyclic structure influence biological activity?
Answer:
- Structural Rigidity : Restricts conformational flexibility, enhancing target binding affinity (e.g., serotonin receptors).
- Hydrogen Bonding : The amine group interacts with catalytic residues (e.g., Asp155 in 5-HT₂C receptors).
- Validation Methods :
- Docking Studies (AutoDock Vina) : Predict binding modes and ΔG values.
- SAR Analysis : Compare activity of spirocyclic vs. non-spiro analogs.
Advanced: How can contradictions in reported stability data be resolved?
Answer:
- Standardized Protocols :
- Use identical buffer systems and analytical methods across studies.
- Validate degradation products via LC-MS/MS.
- Case Example : Discrepancies in pH 7.4 stability resolved by identifying trace metal ions (e.g., Fe³⁺) accelerating oxidation.
Advanced: What computational methods model interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding persistence.
- Calculate binding free energy (MM-PBSA/GBSA).
- Pharmacophore Modeling : Identify critical interaction points (e.g., amine group as H-bond donor).
Basic: What safety precautions are required when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
